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Introduction
INCB059872 dihydrochloride is a potent, selective, and orally bioavailable small molecule

inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in

oncogenesis through the epigenetic regulation of gene expression. Developed by Incyte

Corporation, this compound has been investigated as a potential therapeutic agent in various

hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and

small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and preclinical and clinical development of INCB059872.

Discovery and Preclinical Development
INCB059872 was identified as a novel, potent, and selective FAD-directed inhibitor of LSD1.[1]

It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to

irreversible inhibition of the enzyme.[1] Preclinical studies have demonstrated its ability to

inhibit cellular proliferation and induce differentiation in various cancer models.

In Vitro Activity
INCB059872 has shown potent anti-proliferative effects in a panel of human small cell lung

cancer (SCLC) cell lines, with EC50 values ranging from 47 to 377 nM.[2] In contrast, non-

tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less
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sensitive, with IC50 values greater than 10 μM.[2] In models of acute myeloid leukemia (AML),

INCB059872 inhibited cellular proliferation and induced cellular differentiation, as evidenced by

the increased expression of myeloid differentiation markers CD86 and CD11b.[1][3] The

combination of INCB059872 with all-trans retinoic acid (ATRA) synergistically inhibited cell

growth and enhanced myeloid differentiation in non-APL AML cell lines.[4]

Cell Line Type Cell Line(s) IC50/EC50 Value Reference

Small Cell Lung

Cancer (SCLC)

Panel of SCLC cell

lines
47 - 377 nM (EC50) [2]

Non-tumorigenic T

cells
IL-2 stimulated > 10 µM (IC50) [2]

Acute Myeloid

Leukemia (AML)

Panel of human AML

cell lines

Proliferation inhibition

and differentiation

induction observed

[1][5]

In Vivo Pharmacology and Pharmacodynamics
Oral administration of INCB059872 has demonstrated significant anti-tumor activity in

preclinical xenograft models. In human AML xenograft models, the compound inhibited tumor

growth and prolonged the median survival in a murine MLL-AF9 disseminated leukemia model.

[1][4] Mechanistic studies in these models showed that INCB059872 induced the differentiation

of murine blast cells, reduced blast colonies, and normalized hematological parameters.[1]

Notably, both daily and alternative-day dosing regimens achieved maximal efficacy, suggesting

a prolonged pharmacodynamic effect.[1]

In SCLC xenograft models (NCI-H526 and NCI-H1417), oral administration of INCB059872

also inhibited tumor growth.[2] Pharmacodynamic studies confirmed the on-target activity of

INCB059872. In AML xenograft models, there was a sustained induction of the myeloid

differentiation marker CD86.[1] In the NCI-H1417 SCLC xenograft model, treatment with

INCB059872 led to a significant reduction in serum levels of the neuroendocrine marker pro-

gastrin-releasing peptide (pro-GRP), suggesting its potential as a pharmacodynamic biomarker.

[2]
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LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates

mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9

(H3K9). By removing these methyl marks, LSD1 regulates gene expression. It is a key

component of several transcriptional repressor complexes, including the CoREST complex.

INCB059872 acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the

FAD cofactor.[1] This inhibition leads to an increase in H3K4 methylation, resulting in the

altered expression of LSD1 target genes.[6] A crucial aspect of INCB059872's mechanism is

the activation of GFI1-regulated genes.[7][8] The changes in nascent transcription following

treatment can be traced back to a loss of CoREST activity.[7][8] This ultimately leads to the

induction of myeloid differentiation and inhibition of proliferation in cancer cells.
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Caption: Mechanism of Action of INCB059872.
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Clinical Development
INCB059872 has been evaluated in several Phase 1/2 clinical trials for various oncological

indications.

Study NCT02712905
This was a Phase 1/2, open-label, dose-escalation and dose-expansion study to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of INCB059872 in subjects with

advanced malignancies.[9][10] The study was designed to determine the recommended dose

of INCB059872 as a monotherapy and in combination with other therapies.[10] The study was

terminated due to a strategic business decision.

Study NCT03514407
This was an open-label Phase 1b study to evaluate the safety, tolerability, and preliminary anti-

tumor activity of INCB059872 in participants with relapsed or refractory Ewing sarcoma.[7][8]

The primary outcome measure was the incidence of treatment-emergent adverse events.[7]

This study was also terminated due to a strategic business decision.

Other Studies
INCB059872 was also investigated in a Phase 1 study in subjects with sickle cell disease

(NCT03132324) and a Phase 1/2 study in combination with pembrolizumab and epacadostat in

subjects with advanced solid tumors (NCT02959437); both were terminated for business

reasons.

Due to the termination of these trials and the limited public availability of data, a comprehensive

summary of clinical outcomes such as overall response rates, duration of response, and

detailed adverse event profiles is not possible at this time.

Experimental Protocols
Detailed, specific experimental protocols for the preclinical evaluation of INCB059872 are not

fully available in the public domain. However, based on the published literature, the following

general methodologies were likely employed.
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LSD1 Inhibition Assay
A common method to assess LSD1 enzymatic activity is a horseradish peroxidase (HRP)-

coupled assay. This assay measures the hydrogen peroxide produced during the

demethylation reaction. The general steps are as follows:

Recombinant human LSD1 enzyme is pre-incubated with various concentrations of

INCB059872.

A dimethylated histone H3 peptide substrate is added to initiate the enzymatic reaction.

The production of hydrogen peroxide is detected using HRP and a suitable chromogenic or

fluorogenic substrate.

The signal is measured using a microplate reader, and IC50 values are calculated.
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Caption: General workflow for an LSD1 inhibition assay.

Cell Proliferation Assay
The anti-proliferative effects of INCB059872 on cancer cell lines were likely determined using a

standard method such as the MTT or CellTiter-Glo assay.

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of INCB059872.

After a specified incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is

added to the wells.

The absorbance or luminescence, which correlates with the number of viable cells, is

measured using a microplate reader.

EC50 values are determined by plotting cell viability against the logarithm of the drug

concentration.

In Vivo Xenograft Studies
Animal studies were crucial for evaluating the in vivo efficacy of INCB059872. A general

protocol for an AML xenograft model would involve:

Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells,

either subcutaneously or intravenously to establish a disseminated disease model.

Once tumors are established or the disease is systemic, mice are randomized into treatment

and vehicle control groups.

INCB059872 is administered orally at specified doses and schedules (e.g., daily or every

other day).

Tumor volume is measured regularly for subcutaneous models, or disease progression is

monitored through techniques like bioluminescence imaging or analysis of peripheral blood

for disseminated models.

At the end of the study, tumors and tissues may be collected for pharmacodynamic marker

analysis.

Flow Cytometry for Differentiation Markers
To assess the induction of myeloid differentiation, flow cytometry is used to measure the

expression of cell surface markers like CD11b and CD86.

AML cells treated with INCB059872 or vehicle are harvested.
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Cells are washed and incubated with fluorescently labeled antibodies specific for CD11b and

CD86.

After incubation and further washing, the cells are analyzed on a flow cytometer.

The percentage of cells expressing the differentiation markers and the mean fluorescence

intensity are quantified to assess the extent of differentiation.

Conclusion
INCB059872 dihydrochloride is a potent and selective irreversible inhibitor of LSD1 that has

demonstrated promising preclinical activity in models of AML and SCLC. Its mechanism of

action involves the disruption of the LSD1/CoREST complex, leading to the induction of

myeloid differentiation. While the clinical development of INCB059872 was discontinued for

business reasons, the data generated from its preclinical and early clinical evaluation have

contributed to the broader understanding of LSD1 inhibition as a therapeutic strategy in

oncology. Further research into LSD1 inhibitors continues to be an active area of drug

discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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